methylsulfonylsulfinylmethane
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Overview
Description
It is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . This compound is relatively inert chemically and can resist decomposition at elevated temperatures. It occurs naturally in some primitive plants and is present in small amounts in many foods and beverages .
Preparation Methods
Methylsulfonylsulfinylmethane can be synthesized through the oxidation of dimethyl sulfide or dimethyl sulfoxide (DMSO) using various chemical oxidation methods. Common methods include the use of nitric acid, hydrogen peroxide, and ozone . Industrial production often involves the oxidation of dimethyl sulfide or DMSO under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methylsulfonylsulfinylmethane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form dimethyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include sodium amide for deprotonation and potassium fluoride for displacement reactions . Major products formed from these reactions include various sulfone and sulfide derivatives .
Scientific Research Applications
Methylsulfonylsulfinylmethane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methylsulfonylsulfinylmethane involves its anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of oxidative compounds such as hydrogen peroxide, superoxide, and hypochlorous acid in human neutrophils . This compound also crosses the blood-brain barrier and is distributed evenly throughout the brain, suggesting its potential impact on neurological functions .
Comparison with Similar Compounds
Methylsulfonylsulfinylmethane can be compared with other similar compounds such as:
Dimethyl sulfoxide (DMSO): Both compounds are organosulfur compounds, but DMSO is more commonly used as a solvent and has different biological properties.
Dimethyl sulfide: This compound is a precursor to this compound and has different chemical reactivity and applications.
Sulfolane: Another sulfone compound with different industrial applications and chemical properties.
This compound is unique due to its combination of chemical stability, biological activity, and wide range of applications in various fields .
Properties
Molecular Formula |
C2H6O3S2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methylsulfonylsulfinylmethane |
InChI |
InChI=1S/C2H6O3S2/c1-6(3)7(2,4)5/h1-2H3 |
InChI Key |
YNHQLXOBQFKKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)S(=O)(=O)C |
Origin of Product |
United States |
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